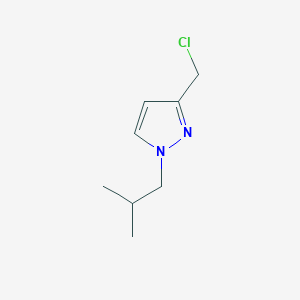

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFUVTRZDCHXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

A widely adopted route involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds such as diketones or β-keto esters. For 3-(chloromethyl)-1-(2-methylpropyl)-1H-pyrazole, this method employs 2-hydrazino-3-chloropyridine and ethyl 2,4-dioxobutyrate under alkaline conditions. The reaction proceeds via Claisen condensation to form a metal salt intermediate, which undergoes acidification and subsequent cyclization.

Reaction Scheme:

$$

\text{CH}_3\text{COCOOR} + \text{HCOOR'} \xrightarrow{\text{Base}} \text{Metal salt} \xrightarrow{\text{H}^+} \text{2,4-Dioxobutyrate} \xrightarrow{\text{Hydrazine}} \text{Pyrazole core}

$$

Optimization Notes:

- Molar Ratios: Pyruvate-to-formate ratios of 1:1.2–2.0 yield optimal intermediate formation.

- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

Alkylation of Pyrazole Intermediates

N-Alkylation for Isobutyl Group Introduction

The 2-methylpropyl group is introduced via N-alkylation of a pre-formed pyrazole core. For example, 1H-pyrazole-3-carbaldehyde reacts with isobutyl bromide in the presence of a base (e.g., K₂CO₃) to install the isobutyl moiety at the N1 position.

Reaction Conditions:

- Temperature: 60–80°C

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields.

Table 1: Alkylation Efficiency with Different Bases

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃ | DMF | 78 | |

| NaH | THF | 65 | |

| Cs₂CO₃ | Acetonitrile | 82 |

Chloromethylation of Pyrazole Derivatives

Direct Chloromethylation via Electrophilic Substitution

Chloromethylation is achieved using formaldehyde and hydrochloric acid under reflux. The pyrazole intermediate undergoes electrophilic substitution at the C3 position, facilitated by Lewis acids like ZnCl₂.

Reaction Scheme:

$$

\text{Pyrazole} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{3-(Chloromethyl)pyrazole}

$$

Challenges:

Chloromethylation via Grignard Reagents

An alternative approach employs chloromethylmagnesium chloride (ClCH₂MgCl) to functionalize lithiated pyrazoles. This method offers regioselectivity but requires anhydrous conditions.

Procedure:

- Lithiation of 1-(2-methylpropyl)-1H-pyrazole at -78°C using LDA.

- Quenching with ClCH₂MgCl to introduce the chloromethyl group.

One-Pot Multicomponent Reactions

Copper-Catalyzed Cyclization

Recent advances utilize copper catalysts to streamline pyrazole synthesis. A one-pot reaction of propargyl alcohols , hydrazines , and chloromethylating agents yields the target compound in a single step.

Reaction Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: DCE at 80°C

Advantages:

Industrial-Scale Synthesis and Process Optimization

Patent-Based Route (CN103044393B)

The patented method emphasizes cost efficiency and scalability:

- Claisen Condensation: Pyruvate and formate esters react to form 2,4-dioxobutyrate.

- Cyclization: 2,4-Dioxobutyrate reacts with 2-hydrazino-3-chloropyridine to form the pyrazole core.

- Functionalization: Sequential alkylation and chloromethylation introduce substituents.

Table 2: Comparative Analysis of Industrial Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 12–24 h | 6–8 h |

| Yield | 70–75% | 85–90% |

| Solvent Recovery | 60% | 95% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2 displacement with nucleophiles, yielding functionalized pyrazoles:

Mechanistic Insight : The reaction proceeds via backside attack, favoring polar aprotic solvents (e.g., DMF) to stabilize the transition state. Steric hindrance from the isobutyl group may reduce reaction rates compared to less bulky analogs .

Elimination and Cycloaddition Pathways

Under basic conditions, dehydrohalogenation forms a vinylpyrazole , enabling cycloadditions:

Application : The vinyl derivative participates in photochemical or thermal cycloadditions to generate fused heterocycles .

Mannich and Alkylation Reactions

The chloromethyl group acts as an alkylating agent in multicomponent reactions:

Limitations : Competing elimination may occur with strong bases (e.g., LDA) .

Oxidation and Reduction

Controlled oxidation or reduction modifies the chloromethyl group:

Cross-Coupling Reactions

The chloromethyl group can be converted into a Suzuki coupling partner:

| Step | Process | Intermediate |

|---|---|---|

| 1 | Lithiation (n-BuLi, -78°C) | 3-(Lithiomethyl)-1-(2-methylpropyl)-1H-pyrazole |

| 2 | Transmetallation (ZnCl2) | Pyrazole-zinc complex |

| 3 | Suzuki Coupling | 3-Aryl-1-(2-methylpropyl)-1H-pyrazole |

Challenges : Pyrazole rings are sensitive to strong bases, necessitating low temperatures .

Biological Derivatization

The chloromethyl group facilitates synthesis of bioactive hybrids:

Stability and Hazard Profile

Scientific Research Applications

Biological Activities

The biological activities of pyrazole derivatives, including 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole, have been extensively studied. These activities include:

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. Research indicates that compounds like 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

- Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds in this class have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential .

- Antitumor Activity : Recent investigations have highlighted the antitumor properties of pyrazole derivatives. 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole has been evaluated for its cytotoxic effects against several cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study 1: Anti-inflammatory Activity

A study conducted by Chandra et al. evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicated that certain compounds exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various pyrazole derivatives were screened against a panel of bacterial strains. The results demonstrated that 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole had a notable effect on both Gram-positive and Gram-negative bacteria, with MIC values supporting its potential as an antimicrobial agent .

Case Study 3: Antitumor Assessment

A comprehensive evaluation of the antitumor activity of pyrazole derivatives included testing against human cancer cell lines such as MCF-7 and HCT-116. The findings suggested that compounds similar to 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole exhibited significant cytotoxicity, indicating their potential use in cancer therapy .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Name | Assay Method | Results |

|---|---|---|---|

| Anti-inflammatory | 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole | Carrageenan-induced edema model | Significant reduction in edema |

| Antimicrobial | 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole | MIC determination | Effective against S. aureus and E. coli |

| Antitumor | 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole | Cytotoxicity assays | IC50 values indicating efficacy |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of pyrazole derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Notes and Limitations

Data Gaps : Direct synthesis and bioactivity data for 3-(chloromethyl)-1-(2-methylpropyl)-1H-pyrazole are sparse; inferences rely on structural analogs.

Substituent Effects : Thiophene and phenyl groups () increase molecular weight and alter electronic properties, impacting drug-likeness.

Methodological Variability : Yields and purity (e.g., 95% in ) depend on synthetic routes, necessitating optimization for scale-up .

Biological Activity

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are recognized for their potential in medicinal chemistry, exhibiting various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific pyrazole derivative, supported by research findings and case studies.

The chemical structure of 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole can be described as follows:

- Molecular Formula : C8H10ClN2

- Molecular Weight : 172.63 g/mol

- IUPAC Name : 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole

Biological Activities

Research indicates that pyrazole derivatives, including 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole, exhibit a range of biological activities:

1. Anti-inflammatory Activity

Studies have shown that certain pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole have been tested against carrageenan-induced edema in animal models, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .

2. Analgesic Effects

Pyrazoles are noted for their analgesic effects. In experimental models, derivatives have been shown to reduce pain responses significantly, suggesting potential applications in pain management therapies .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds related to 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole have demonstrated effectiveness against various bacterial strains, indicating their potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often influenced by their structural modifications. Research has identified key substituents that enhance the potency of these compounds:

- Substituents : The presence of halogens (e.g., chlorine) and alkyl groups can significantly affect the compound's activity.

- Activity Correlation : For instance, chlorinated derivatives tend to show improved inhibitory effects against specific biological targets compared to their non-chlorinated counterparts .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Trypanocidal Activity : In a study focusing on Chagas disease, certain pyrazole derivatives were identified as potent inhibitors of Trypanosoma cruzi, with IC50 values indicating strong activity against intracellular amastigotes .

- Cytotoxicity Against Cancer Cells : Research has demonstrated that some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231, with IC50 values ranging from 0.26 µM to higher concentrations depending on the specific structure .

Data Table: Biological Activities of 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole

Q & A

Q. What are the standard synthetic routes for 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or condensation reactions using pyrazole precursors. For example, chloromethylation of 1-(2-methylpropyl)-1H-pyrazole derivatives under controlled conditions (e.g., using chloroalkylating agents like chloromethyl methyl ether) is a common route . Optimization can involve factorial design experiments to test variables such as temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants. Statistical tools like response surface methodology (RSM) are recommended to identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, the chloromethyl group typically resonates at δ 4.5–5.0 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% is standard for research-grade material) .

- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ peak at m/z 202.7) .

Q. How does the compound’s stability vary under different environmental conditions (e.g., pH, temperature)?

Stability studies should employ accelerated degradation protocols:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

- pH Sensitivity : Incubate the compound in buffered solutions (pH 3–11) and monitor degradation via HPLC. Pyrazole derivatives are generally stable in neutral to mildly acidic conditions but may hydrolyze under strong basic conditions .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products under UVA/UVB exposure .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution at the chloromethyl group in this compound?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT calculations) suggest that steric hindrance from the 2-methylpropyl substituent slows reactivity compared to less hindered analogs. Kinetic experiments (e.g., tracking reaction rates with varying nucleophiles) combined with in silico modeling (COMSOL Multiphysics or Gaussian) can elucidate transition-state energetics .

Q. How can computational methods predict the compound’s adsorption behavior on catalytic surfaces or in environmental interfaces?

Molecular dynamics (MD) simulations and density functional theory (DFT) are effective for modeling interactions:

- Surface Adsorption : Simulate binding energies on metal oxides (e.g., TiO₂) to predict catalytic applications. Studies show pyrazole derivatives bind via the nitrogen atom, with adsorption energies ranging from −1.5 to −2.8 eV .

- Environmental Fate : Use AI-driven platforms (e.g., COMSOL) to predict partitioning coefficients (log Kₒw) and biodegradation pathways in soil/water systems .

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy) across studies?

Discrepancies often arise from methodological variability. Robust strategies include:

- Standardized Assays : Use CLSI/MICS guidelines for antimicrobial testing, ensuring consistent inoculum size (10⁶ CFU/mL) and solvent controls (DMSO <1% v/v) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables (e.g., bacterial strain variability) .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

Chiral resolution techniques include:

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during pyrazole functionalization to induce enantioselectivity (>80% ee reported in similar systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.